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Compound of Interest

Compound Name:
4-(Benzyloxy)-2-methyl-1-

nitrobenzene

Cat. No.: B1266877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-
(benzyloxy)-2-methyl-1-nitrobenzene. Due to the limited availability of direct experimental

spectra in public databases, this guide presents predicted data based on the analysis of

structurally similar compounds. The methodologies for obtaining such spectroscopic data are

also detailed, providing a comprehensive resource for researchers in organic synthesis and

drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-(benzyloxy)-2-methyl-1-nitrobenzene. These

predictions are derived from established principles of spectroscopy and by comparison with

data from analogous compounds.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.80 d 1H H-3

~7.40-7.20 m 5H
Phenyl-H of benzyl

group

~7.10 dd 1H H-5

~7.00 d 1H H-6

~5.10 s 2H -OCH₂-

~2.50 s 3H -CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~160 C-4

~148 C-1

~138 C-2

~136 Quaternary C of benzyl group

~129-127 Phenyl-C of benzyl group

~125 C-3

~115 C-5

~110 C-6

~71 -OCH₂-

~20 -CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
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Table 3: Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1590, 1490, 1450 Strong Aromatic C=C stretch

~1520 and ~1340 Strong
Asymmetric and symmetric

NO₂ stretch

~1250 Strong Aryl-O-C stretch

~1050 Strong C-O-C stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

243.09 [M]⁺ (Molecular ion)

152.06 [M - C₇H₇]⁺

91.05 [C₇H₇]⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI). The molecular formula is C₁₄H₁₃NO₃, with a

molecular weight of 243.26 g/mol .[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of organic compounds like 4-(benzyloxy)-2-methyl-1-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

400 MHz or higher.
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Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.8

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR

tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

Data Acquisition: The sample tube is placed in the NMR probe. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the

spectrum. Key parameters to set include the number of scans, pulse width, and relaxation

delay.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain

the spectrum. Phase and baseline corrections are applied. The chemical shifts are

referenced to the TMS signal (0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups

present in a molecule.

Sample Preparation:

KBr Pellet Method: A few milligrams of the solid sample are ground with anhydrous

potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.

Thin Film Method: The compound is dissolved in a volatile solvent (e.g., dichloromethane

or acetone). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the

solvent is allowed to evaporate, leaving a thin film of the compound.

Data Acquisition: A background spectrum of the empty sample holder (or a pure KBr pellet) is

recorded. The sample is then placed in the spectrometer, and the sample spectrum is

acquired. The instrument records the interferogram, which is then Fourier transformed to

produce the IR spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). Characteristic absorption bands are identified and assigned to specific

functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: The sample molecules are ionized. Common ionization techniques for organic

molecules include:

Electron Ionization (EI): The sample is bombarded with high-energy electrons, leading to

the formation of a molecular ion and characteristic fragment ions.

Electrospray Ionization (ESI): A high voltage is applied to a liquid solution of the sample,

producing an aerosol of charged droplets. This is a softer ionization technique that often

keeps the molecule intact.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound.
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General Workflow for Spectroscopic Characterization

Synthesis & Purification

Data Interpretation & Structure Elucidation

Organic Synthesis

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis & Interpretation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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